molecular formula C12H19N3 B13629415 3-(Bicyclo[2.2.1]heptan-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine

3-(Bicyclo[2.2.1]heptan-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine

Cat. No.: B13629415
M. Wt: 205.30 g/mol
InChI Key: MEHLDDXHYSBJNC-UHFFFAOYSA-N
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Description

3-(Bicyclo[221]heptan-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine is a complex organic compound featuring a bicyclic structure fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bicyclo[2.2.1]heptan-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine typically involves multiple steps. One common route starts with the preparation of the bicyclo[2.2.1]heptane core, which can be synthesized through a Diels-Alder reaction. The pyrazole ring is then introduced via cyclization reactions involving hydrazine derivatives and diketones under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis processes. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Bicyclo[2.2.1]heptan-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(Bicyclo[2.2.1]heptan-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Bicyclo[2.2.1]heptan-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(Bicyclo[2.2.1]heptan-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine apart is its combination of the bicyclic core with the pyrazole ring, providing unique chemical and biological properties that are not found in other similar compounds.

Biological Activity

3-(Bicyclo[2.2.1]heptan-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine is a compound of interest due to its unique bicyclic structure and potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of this compound is C11H16N4C_{11}H_{16}N_4, and it features a bicyclic heptane moiety attached to a pyrazole ring. The structural representation can be summarized as follows:

Structure C11H16N4\text{Structure }\text{C}_{11}\text{H}_{16}\text{N}_4

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

1. Antitumor Activity
Pyrazole derivatives have been shown to inhibit various cancer cell lines through mechanisms involving the inhibition of key signaling pathways such as BRAF(V600E) and EGFR. Notably, compounds similar to this compound have demonstrated promising antitumor effects in vitro and in vivo models .

2. Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. These compounds can modulate inflammatory cytokine production and exhibit potential in treating inflammatory diseases .

3. Antimicrobial Activity
Research has shown that pyrazole derivatives possess significant antimicrobial properties against various bacterial strains and fungi. The bicyclic structure may enhance the binding affinity to microbial targets, leading to increased efficacy .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

Modification Effect on Activity
Substitution at the 5-position of the pyrazole ringEnhances antitumor activity
Variation in alkyl groups on the nitrogen atomsAlters anti-inflammatory potency
Changes in the bicyclic structureImpacts binding affinity to biological targets

Case Studies

Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of a series of pyrazole derivatives, including those structurally related to this compound, against breast cancer cell lines. Results indicated that certain substitutions increased cytotoxicity significantly compared to non-substituted analogs .

Case Study 2: Anti-inflammatory Activity
In an experimental model of acute inflammation, derivatives similar to this compound were tested for their ability to reduce edema and inflammatory markers in animal models. The results demonstrated a marked reduction in inflammation compared to controls, suggesting potential therapeutic applications in inflammatory diseases .

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

5-(2-bicyclo[2.2.1]heptanyl)-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C12H19N3/c1-7-11(14-15(2)12(7)13)10-6-8-3-4-9(10)5-8/h8-10H,3-6,13H2,1-2H3

InChI Key

MEHLDDXHYSBJNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2CC3CCC2C3)C)N

Origin of Product

United States

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